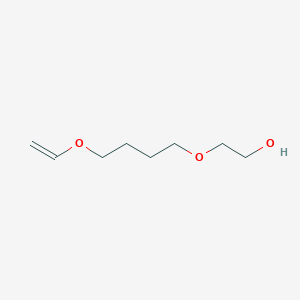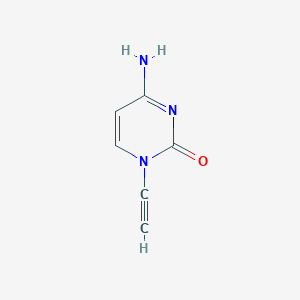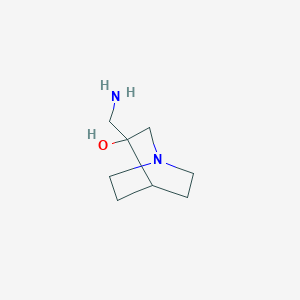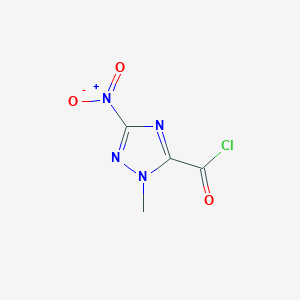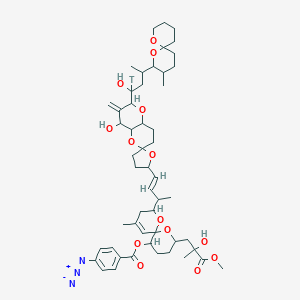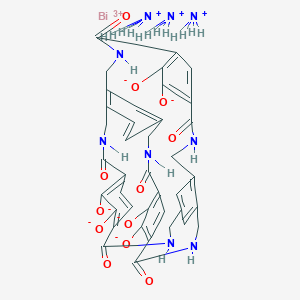
Tricatechol hexalactam-bismuth(III) complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricatechol hexalactam-bismuth(III) complex, also known as TTHBi, is a coordination compound that has gained attention in scientific research due to its potential applications in various fields. This complex has a unique structure that allows it to interact with biological molecules and exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of Tricatechol hexalactam-bismuth(III) complex is not fully understood. However, it is believed that the complex interacts with biological molecules such as proteins and nucleic acids, leading to their inhibition or activation. Tricatechol hexalactam-bismuth(III) complex has also been shown to induce apoptosis in cancer cells, which may be due to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects
Tricatechol hexalactam-bismuth(III) complex has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. Tricatechol hexalactam-bismuth(III) complex has also been shown to inhibit viral replication, making it a potential candidate for the development of antiviral drugs. Additionally, Tricatechol hexalactam-bismuth(III) complex has been found to induce cell death in cancer cells, making it a promising anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Tricatechol hexalactam-bismuth(III) complex in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various fields of scientific research. However, one of the limitations of using Tricatechol hexalactam-bismuth(III) complex is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on Tricatechol hexalactam-bismuth(III) complex. One potential direction is the development of Tricatechol hexalactam-bismuth(III) complex-based drugs for the treatment of bacterial, fungal, and viral infections. Another potential direction is the use of Tricatechol hexalactam-bismuth(III) complex in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of Tricatechol hexalactam-bismuth(III) complex and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of Tricatechol hexalactam-bismuth(III) complex involves the reaction of tricatechol hexalactam ligand with bismuth(III) salt in a suitable solvent. The reaction mixture is then stirred and heated to form the complex. The purity and yield of the complex can be enhanced by using different purification techniques.
Applications De Recherche Scientifique
Tricatechol hexalactam-bismuth(III) complex has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. Additionally, Tricatechol hexalactam-bismuth(III) complex has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
130343-57-6 |
|---|---|
Nom du produit |
Tricatechol hexalactam-bismuth(III) complex |
Formule moléculaire |
C42H42BiN9O12 |
Poids moléculaire |
1073.8 g/mol |
Nom IUPAC |
triazanium;bismuth;6,11,22,27,34,39-hexaoxo-5,12,21,28,33,40-hexazaheptacyclo[15.14.10.27,10.223,26.235,38.13,30.014,19]octatetraconta-1,3(44),7,9,14(19),15,17,23,25,30,35,37,42,45,47-pentadecaene-8,9,24,25,36,37-hexolate |
InChI |
InChI=1S/C42H36N6O12.Bi.3H3N/c49-31-25-3-4-26(32(31)50)38(56)44-14-20-9-21-11-22(10-20)16-46-40(58)28-6-8-30(36(54)34(28)52)42(60)48-18-24-12-19(13-43-37(25)55)1-2-23(24)17-47-41(59)29-7-5-27(33(51)35(29)53)39(57)45-15-21;;;;/h1-12,49-54H,13-18H2,(H,43,55)(H,44,56)(H,45,57)(H,46,58)(H,47,59)(H,48,60);;3*1H3/q;+3;;;/p-3 |
Clé InChI |
AWEPWLHYWOLXOP-UHFFFAOYSA-K |
SMILES |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |
SMILES canonique |
C1C2=CC3=C(CNC(=O)C4=C(C(=C(C=C4)C(=O)NCC5=CC(=CC(=C5)CNC(=O)C6=C(C(=C(C=C6)C(=O)N1)[O-])[O-])CNC(=O)C7=C(C(=C(C=C7)C(=O)NC3)[O-])[O-])[O-])[O-])C=C2.[NH4+].[NH4+].[NH4+].[Bi+3] |
Autres numéros CAS |
130343-57-6 |
Synonymes |
hexalactam-bismuth tricatechol hexalactam-bismuth(III) complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



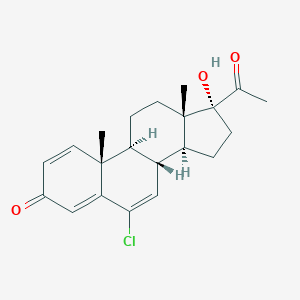

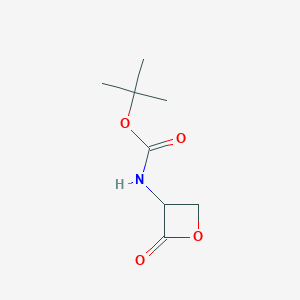
![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)
